2,3-Difluoropropanenitrile
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Overview
Description
2,3-Difluoropropanenitrile is an organic compound with the molecular formula C3H3F2N It is a nitrile derivative where two hydrogen atoms on the propane backbone are replaced by fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoropropanenitrile can be synthesized through several methods:
Direct Fluorination: Another method involves the direct fluorination of propanenitrile using elemental fluorine (F2) under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoropropanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as hydroxide (OH-) or amines (NH2-) under basic conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as water or ethanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanenitriles.
Reduction: Formation of 2,3-difluoropropylamine.
Hydrolysis: Formation of 2,3-difluoropropanoic acid.
Scientific Research Applications
2,3-Difluoropropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antiviral and anticancer activities.
Materials Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2,3-difluoropropanenitrile largely depends on its chemical reactivity:
Nucleophilic Substitution: The electron-withdrawing effect of the fluorine atoms makes the carbon atoms more susceptible to nucleophilic attack, facilitating substitution reactions.
Reduction and Hydrolysis: The nitrile group undergoes reduction or hydrolysis through well-established organic reaction mechanisms involving electron transfer and protonation steps.
Comparison with Similar Compounds
2,3-Difluoropropanenitrile can be compared with other fluorinated nitriles such as:
2,2-Difluoropropanenitrile: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
3,3-Difluoropropanenitrile: Another isomer with distinct chemical properties and uses.
2,2,3,3-Tetrafluoropropanenitrile: A more heavily fluorinated compound with unique properties due to the increased number of fluorine atoms.
Properties
CAS No. |
61779-73-5 |
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Molecular Formula |
C3H3F2N |
Molecular Weight |
91.06 g/mol |
IUPAC Name |
2,3-difluoropropanenitrile |
InChI |
InChI=1S/C3H3F2N/c4-1-3(5)2-6/h3H,1H2 |
InChI Key |
YPPILGHPUZCHOC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C#N)F)F |
Origin of Product |
United States |
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